(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O2/c23-18-13-15(24)10-11-19(18)26-22-17(12-14-6-4-5-9-20(14)28-22)21(27)25-16-7-2-1-3-8-16/h1-13H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPDMTUNLOVGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, a member of the chromene family, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a chromene core substituted with a chloro and fluorine atom on the phenyl ring. Its molecular formula is , with a molar mass of approximately 328.8 g/mol.
Antimicrobial Properties
Research indicates that compounds with a chromene structure exhibit significant antimicrobial activities. For instance, derivatives of coumarin, closely related to chromenes, have shown promising antifungal properties against pathogens like Candida albicans and Aspergillus niger . The azomethine group present in the structure may interact with cellular constituents, impairing normal cellular functions and leading to antimicrobial effects .
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor has been investigated due to its implications in treating neurodegenerative diseases such as Alzheimer’s. Compounds similar to this compound have demonstrated AChE inhibitory activity, suggesting that this compound may also possess similar properties . The inhibition of AChE leads to increased levels of acetylcholine, which is beneficial for cognitive functions.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate phenolic compounds and amines under controlled conditions. This process can yield various derivatives with tailored biological activities.
Study 1: Antifungal Activity
In a study assessing the antifungal activity of chromene derivatives, several compounds were tested against Candida albicans. The results indicated that specific substitutions on the chromene ring significantly enhanced antifungal efficacy compared to standard antifungal agents like fluconazole .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of chromene derivatives through AChE inhibition. The study revealed that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for Alzheimer’s disease .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
